molecular formula C6H5F2NO3 B13702678 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13702678
M. Wt: 177.11 g/mol
InChI Key: NZPUZCGQCYAGLV-UHFFFAOYSA-N
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Description

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound that features a bicyclic structure with nitrogen and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method includes the use of Ru(II) catalysis for intramolecular cyclopropanation . The process begins with the reaction of bromoacetyl bromide with a suitable alcohol in the presence of sodium bicarbonate, followed by the formation of alpha-diazoacetate intermediates. These intermediates undergo cyclopropanation to yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that utilize efficient catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as Ru(II), is favored due to their effectiveness in promoting cyclopropanation reactions .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms also influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H5F2NO3

Molecular Weight

177.11 g/mol

IUPAC Name

6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

NZPUZCGQCYAGLV-UHFFFAOYSA-N

Canonical SMILES

C12C(C1(F)F)C(=O)NC2C(=O)O

Origin of Product

United States

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